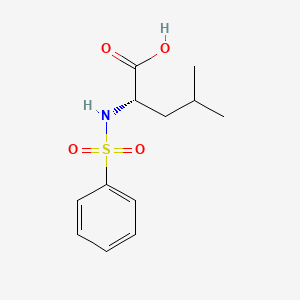
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone (CDNFPH) is a synthetic compound with a unique chemical structure that has been studied for its potential applications in chemical synthesis, scientific research, and drug development. CDNFPH has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Occupational and Environmental Exposure
Occupational exposure
Research on the concentrations of various organochlorine compounds, including polychlorinated naphthalenes (PCN), has been conducted to assess the exposure levels in potentially exposed workers versus controls. This study utilized techniques like gas chromatography with electron-capture detection and mass spectrometry to analyze blood plasma samples, highlighting the importance of monitoring occupational exposure to potentially harmful compounds (Weistrand, Norén, & Nilsson, 1996).
Environmental Pollution
Studies have also focused on the environmental prevalence and health impacts of polycyclic aromatic hydrocarbons (PAHs), which are structurally related to the target compound. For example, research on the urinary concentrations of PAH metabolites in coke oven workers demonstrated the utility of these biomarkers in assessing occupational exposure to PAH mixtures, suggesting a method that could potentially be applied to similar compounds for environmental and occupational health studies (Sobus et al., 2008).
Health Risk Assessments
Toxicological Assessments
Research on the disposition and metabolism of compounds with similar chemical structures, like the orexin receptor antagonist SB-649868, provides insights into how these compounds are processed in the human body, including their elimination pathways and the identification of metabolites. Such studies are crucial for understanding the potential health effects of exposure to complex chemical compounds (Renzulli et al., 2011).
Exposure Biomarkers
The relationship between environmental exposures to compounds like carbaryl/naphthalene and chlorpyrifos and human semen quality has been explored. The study used urinary metabolites as biomarkers to assess exposure and found associations with decreased semen quality, emphasizing the importance of identifying and monitoring exposure to potentially harmful chemicals (Meeker et al., 2004).
Propriétés
IUPAC Name |
N-[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2/c18-17-13(6-5-12-3-1-2-4-16(12)17)11-20-21-15-9-7-14(19)8-10-15/h1-4,7-11,21H,5-6H2/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZVSVBBEOLBNW-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NNC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride](/img/structure/B2560744.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)
![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2560751.png)


![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)



![2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2560762.png)
